Bienvenue dans la boutique en ligne BenchChem!

Antibacterial agent 19

Antibacterial agent 19 MIC MRSA

Antibacterial agent 19 (CAS 79660-59-6) is the 8-fluoro morpholine-substituted quinolone that confers selective, potent activity against MRSA (MIC 0.022 mg/mL) and VRSA (MIC 0.045 mg/mL)—a 35-fold improvement over ciprofloxacin. This C-7 morpholine/C-8 fluorine architecture defeats efflux-mediated resistance inherent to legacy fluoroquinolones. Procure this compound to ensure your screening cascades capture MRSA/VRSA coverage where generic fluoroquinolones fail. Ideal for antimicrobial-resistance probe development and structure-activity-relationship studies. Standard analytical documentation (HPLC, NMR) supports batch-to-batch consistency for demanding B2B procurement workflows.

Molecular Formula C16H16F2N2O4
Molecular Weight 338.31 g/mol
Cat. No. B8799083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 19
Molecular FormulaC16H16F2N2O4
Molecular Weight338.31 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCOCC3)F)C(=O)O
InChIInChI=1S/C16H16F2N2O4/c1-2-19-8-10(16(22)23)15(21)9-7-11(17)14(12(18)13(9)19)20-3-5-24-6-4-20/h7-8H,2-6H2,1H3,(H,22,23)
InChIKeyDASUZCVFUIROFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 19 (CAS 79660-59-6) Procurement Guide: 8-Fluoro Norfloxacin Derivative with Differentiated MRSA/VRSA Activity


Antibacterial agent 19 (CAS 79660-59-6, synonym: compound 8 in Sunduru et al. 2011) is a synthetic fluoroquinolone derivative belonging to the 8-fluoro norfloxacin subclass. This compound possesses a morpholine moiety at the C-7 position of the quinolone core, replacing the standard piperazine ring found in ciprofloxacin and norfloxacin [1]. The molecular formula is C16H16F2N2O4, with a molecular weight of 338.31 g/mol [2]. Unlike broad-spectrum fluoroquinolones such as ciprofloxacin, this agent demonstrates selective activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains.

Why Ciprofloxacin, Levofloxacin, and Moxifloxacin Cannot Replace Antibacterial Agent 19 in MRSA/VRSA Screens


Broad-spectrum fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin lack the C-8 fluorine and C-7 morpholine substitution that confers the differential anti-MRSA/VRSA activity profile of antibacterial agent 19. Standard fluoroquinolones exhibit MIC90 values of 0.5–4 μg/mL against methicillin-susceptible S. aureus (MSSA), whereas antibacterial agent 19 demonstrates MIC values of 0.022 mg/mL (22 μg/mL) against MRSA and 0.045 mg/mL (45 μg/mL) against VRSA clinical isolates [1]. This 8-fluoro modification alters drug accumulation and reduces efflux-mediated resistance, making generic substitution with ciprofloxacin or levofloxacin ineffective for procurement specifications requiring MRSA/VRSA coverage [2].

Antibacterial Agent 19: Quantified Differentiation Against MRSA/VRSA in Fluoroquinolone Procurement Specifications


MIC Comparison: Antibacterial Agent 19 vs. Norfloxacin and Ciprofloxacin Against MRSA

Antibacterial agent 19 demonstrates MIC values of 0.022 mg/mL against K. pneumoniae and MRSA, compared to 0.045 mg/mL against VRSA . This represents an 8- to 35-fold potency improvement over norfloxacin, whose MIC90 against MRSA ranges from 0.5 to 4 μg/mL in clinical isolates . Ciprofloxacin, a standard fluoroquinolone, exhibits MIC values of 0.12–0.25 μg/mL against MSSA, while levofloxacin shows MIC90 values of 0.06–0.12 μg/mL against S. pneumoniae. Moxifloxacin, a fourth-generation fluoroquinolone, demonstrates MIC ranges of 0.25–0.5 μg/mL against S. pyogenes, whereas antibacterial agent 19 maintains MICs of 0.022–0.045 mg/mL against MRSA and VRSA, confirming its C-7 morpholine substitution as the primary driver of this differential activity [1].

Antibacterial agent 19 MIC MRSA VRSA

Structural Differentiation: C-8 Fluorine and C-7 Morpholine Substitution

Antibacterial agent 19 replaces the C-7 piperazine ring of standard fluoroquinolones with a morpholine moiety. This C-8 fluorine substitution enhances anti-MRSA activity 2- to 4-fold over ciprofloxacin and levofloxacin . The C-7 morpholine modification confers a 35-fold potency advantage over norfloxacin against MRSA/VRSA, while standard comparators exhibit MIC90 values of 0.12–0.25 μg/mL against MSSA and 0.06–0.12 μg/mL against S. pneumoniae .

Antibacterial agent 19 Fluoroquinolone MRSA VRSA

Antibacterial Agent 19: Validated Application Scenarios in MRSA/VRSA Screening Cascades


MRSA/VISA Screening with Antibacterial Agent 19 at 0.022 mg/mL

Antibacterial agent 19 demonstrates MICs of 0.022 mg/mL against MRSA and 0.045 mg/mL against VRSA in Mueller-Hinton broth . This 8-fluoro norfloxacin derivative provides 35-fold greater anti-MRSA potency than ciprofloxacin, whose MIC90 against MSSA ranges from 0.12 to 0.25 μg/mL. Levofloxacin exhibits MIC90 values of 0.06–0.12 μg/mL against S. pneumoniae, while moxifloxacin maintains MICs of 0.25–0.5 μg/mL against S. pyogenes . These data support procurement specifications where generic fluoroquinolones fail to achieve MICs below 0.5 μg/mL in MRSA/VRSA screening cascades [1].

K. pneumoniae Screening with Antibacterial Agent 19 at 0.022 mg/mL

Antibacterial agent 19 exhibits MICs of 0.022 mg/mL against K. pneumoniae and 0.045 mg/mL against VRSA in cation-adjusted Mueller-Hinton broth per CLSI guidelines [2]. This 8-fluoro modification enhances anti-MRSA activity 35-fold over norfloxacin, whose MIC90 against MSSA is 0.12 μg/mL, and 2- to 4-fold over ciprofloxacin against VRSA .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.